Cas no 62654-17-5 (benzene-1,4-diamine ethanedioate (1:1))
62654-17-5 structure
Product Name:benzene-1,4-diamine ethanedioate (1:1)
CAS-nummer:62654-17-5
MF:C8H10N2O4
MW:198.176002025604
CID:1640709
PubChem ID:44111
Update Time:2025-04-21
benzene-1,4-diamine ethanedioate (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- benzene-1,4-diamine ethanedioate (1:1)
- 1,4-Benzenediamine, ethanedioate (1:1)
- benzene-1,4-diamine,oxalic acid
- p-phenylenediamine oxalate
- 1,4-BENZENEDIAMINE ETHANEDIOATE
- HSDB 6249
- DJ1F4R673N
- JBLFIYDHGYMNEJ-UHFFFAOYSA-N
- UNII-DJ1F4R673N
- 1,4-benzenediamine oxalate
- DTXSID6069612
- 62654-17-5
- AKOS024336567
- SCHEMBL6915099
- 1,4-BENZENEDIAMINE ETHANEDIOATE [HSDB]
- Q27276421
-
- Inchi: 1S/C6H8N2.C2H2O4/c7-5-1-2-6(8)4-3-5;3-1(4)2(5)6/h1-4H,7-8H2;(H,3,4)(H,5,6)
- InChI-sleutel: JBLFIYDHGYMNEJ-UHFFFAOYSA-N
- LACHT: OC(C(=O)O)=O.NC1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 198.0641
- Monoisotopische massa: 108.068748
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 0
- Complexiteit: 54.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: _0.3
- Topologisch pooloppervlak: 52
Experimentele eigenschappen
- Smeltpunt: 145-147 DEG C
- Kookpunt: 267.4°C at 760 mmHg
- Vlampunt: 135.9°C
- PSA: 126.64
benzene-1,4-diamine ethanedioate (1:1) Gerelateerde literatuur
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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